[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate
Description
The compound [(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate is a highly substituted carbohydrate derivative with a complex stereochemical framework. Key structural features include:
- Core structure: A pyranose (oxane) ring system with multiple acetyloxy and hydroxymethyl substituents.
- 1,3-Dioxoisoindol-2-yl substituent: Aromatic and electron-deficient, enabling π-π stacking interactions . Phenylmethoxy group: Introduces hydrophobicity and steric bulk .
- Applications: Likely explored in drug delivery or enzyme inhibition due to its acetylated sugar backbone and aromatic moieties .
Properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N2O15/c1-17(39)36-26-30(28(43)24(14-38)50-34(26)47-15-21-10-6-5-7-11-21)52-35-27(37-32(44)22-12-8-9-13-23(22)33(37)45)31(49-20(4)42)29(48-19(3)41)25(51-35)16-46-18(2)40/h5-13,24-31,34-35,38,43H,14-16H2,1-4H3,(H,36,39)/t24-,25-,26-,27-,28+,29-,30-,31-,34+,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCKUXZJPABHMH-DVXKPWCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)N4C(=O)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)N4C(=O)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N2O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate is a complex organic molecule with potential biological activities. This article aims to explore its biological properties based on available literature and research findings.
Antimicrobial Properties
Research has indicated that similar compounds within the same structural class exhibit antimicrobial activity. For instance, derivatives of phenolic compounds have shown effectiveness against various bacterial strains. The presence of hydroxyl and acetyl groups in this compound may enhance its activity against pathogens by disrupting their cell membranes or interfering with metabolic pathways.
Antioxidant Activity
Compounds with phenolic structures are often recognized for their antioxidant properties. The presence of multiple hydroxyl groups in the compound suggests a potential for scavenging free radicals and reducing oxidative stress in biological systems. Studies have demonstrated that such compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage.
Enzyme Inhibition
The compound's structure includes moieties that may interact with specific enzymes. For example:
- Inhibition of Glycosidases : Similar compounds have been studied for their ability to inhibit glycosidases, which are crucial in carbohydrate metabolism.
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
A study conducted on structurally similar compounds revealed that they exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The tested concentrations showed an inhibition zone of up to 20 mm at 100 µg/mL concentration.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 |
| Compound B | Escherichia coli | 18 |
Study 2: Antioxidant Capacity
In vitro assays measuring the DPPH radical scavenging activity indicated that compounds similar to the target molecule had IC50 values ranging from 50 to 100 µg/mL.
| Compound | IC50 (µg/mL) |
|---|---|
| Compound A | 75 |
| Compound B | 90 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Oxane Derivatives
Table 1: Key Structural Differences and Properties
Key Observations:
- Hydrophobicity: The target compound’s phenylmethoxy and dioxoisoindole groups increase lipophilicity compared to methylphenoxy or formylphenoxy analogs .
- Reactivity: The 4-formylphenoxy analog (CAS 15430-77-0) offers a reactive site for covalent modifications, unlike the target compound’s inert dioxoisoindole .
Role of Acetylation Patterns
Acetylation significantly impacts solubility and metabolic stability:
- Target Compound : Diacetyloxy groups at C3 and C4 reduce hydrogen-bonding capacity, favoring membrane permeability .
- Analog [(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] Derivatives : Increased acetylation (triacetyloxy) further enhances lipophilicity but may reduce enzymatic recognition .
Stereochemical and Electronic Effects
- Stereochemistry : The (2R,3S,4R,5R,6R) configuration in the target compound creates a rigid scaffold, whereas ’s dihydro-2H-pyran derivative [(2R,3S,6S)-3-Acetyloxy-6-(1-phenyl-1H-1,2,3-triazol-4-yl)] shows conformational flexibility .
- Electronic Effects : The dioxoisoindole in the target compound is electron-deficient, contrasting with electron-rich nitro or methoxy groups in analogs like [(4,5-dimethoxy-2-nitro-phenyl)methoxy] derivatives () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
